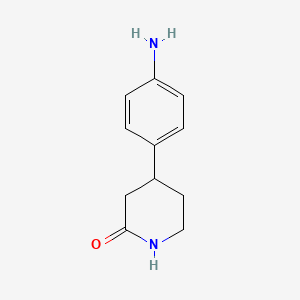

4-(4-Aminophenyl)piperidin-2-one

描述

属性

分子式 |

C11H14N2O |

|---|---|

分子量 |

190.24 g/mol |

IUPAC 名称 |

4-(4-aminophenyl)piperidin-2-one |

InChI |

InChI=1S/C11H14N2O/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-4,9H,5-7,12H2,(H,13,14) |

InChI 键 |

NRNVTNSNMLUAAY-UHFFFAOYSA-N |

规范 SMILES |

C1CNC(=O)CC1C2=CC=C(C=C2)N |

产品来源 |

United States |

准备方法

Nucleophilic Substitution and Cyclization

This method involves forming a piperidine ring through cyclization of precursor intermediates. A representative approach includes:

- Starting Material : 1-Benzyl-4-piperidone reacts with phenyllithium to form 4-phenylpiperidin-4-ol derivatives.

- Cyanohydrin Formation : Treatment with potassium cyanide yields cyanohydrin intermediates, which undergo subsequent reactions with amines like benzylmethylamine.

- Grignard Reaction : Phenylmagnesium bromide introduces the aryl group, followed by deprotection of benzyl groups via catalytic hydrogenation.

Key Reagents :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyanohydrin Formation | KCN, toluene, 15°C | 85–90 | |

| Grignard Reaction | PhMgBr, THF, reflux | 75–80 | |

| Deprotection | Pd/C, H₂, MeOH, 45°C | 85–90 |

This method achieves high purity but requires multi-step protection/deprotection, limiting scalability.

Reduction of Nitro Precursors

Nitrophenyl derivatives are reduced to aminophenyl groups, a common strategy for introducing amino functionalities:

- Nitration : 4-(4-Nitrophenyl)morpholin-3-one is synthesized via nitration of 4-phenylmorpholin-3-one.

- Catalytic Hydrogenation : Reduction with Pd/C in ethanol or methanol converts nitro to amino groups.

Challenges :

- Nitration requires specialized equipment due to exothermic conditions.

- Yields drop below 50% in industrial settings due to impurity formation.

This approach leverages Grignard reagents for aryl group introduction:

- Aryl Grignard Reaction : Phenylmagnesium bromide reacts with 1-benzyl-4-piperidone to form 4-phenylpiperidin-4-ol.

- Cyclization : Acidic conditions (e.g., HCl, acetonitrile) induce ring closure to form the lactam.

Industrial Adaptation :

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Solvent | Toluene/THF | MeOH/DCM |

| Temperature | 45–60°C | 70–80°C |

| Yield | 80–85% | 60–70% |

Grignard methods offer high regioselectivity but face challenges with large-scale reagent handling.

Reductive Cleavage and Functional Group Interconversion

Reductive conditions modify precursor structures to yield the target compound:

- Hydrogenation : Raney Ni/H₂ reduces nitro groups in intermediates like 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one to form 1-(4-aminophenyl)-3-morpholinopiperidin-2-one.

- Impurity Control : Over-reduction is minimized by controlling H₂ pressure (3–6 kg/cm²) and temperature (50–60°C).

Impurity Analysis :

| Impurity | Structure | Formation Pathway |

|---|---|---|

| Reduced APN-05 | 1-(4-Aminophenyl)-3-morpholinopiperidin-2-one | Hydrogenation of APN-04 |

| Oxidized Byproducts | N-Oxides | Prolonged exposure to O₂ |

Industrial-Scale Optimization

Efforts focus on cost-effective, high-yield processes:

- One-Pot Synthesis : Sequential reactions (e.g., cyanohydrin formation and Grignard addition) reduce step count.

- Catalyst Selection : Pd/C is preferred over phosgene-based reagents due to safety concerns.

Case Study :

In Apixaban synthesis, 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one is treated with LiCl/Li₂CO₃ to form intermediates, achieving >67% yield.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Grignard Alkylation | High Regioselectivity | Reagent Cost |

| Nitro Reduction | Simple Workup | Safety Hazards |

| Cyclization | Scalable | Byproduct Formation |

化学反应分析

Types of Reactions

4-(4-Aminophenyl)piperidin-2-one undergoes various types of chemical reactions, including:

Oxidation: Conversion of the amine group to a nitro group.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate.

Reducing agents: Such as sodium borohydride.

Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

科学研究应用

4-(4-Aminophenyl)piperidin-2-one has various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals and other chemical products

作用机制

The mechanism of action of 4-(4-Aminophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Table 1: Structural and Physical Properties of Piperidin-2-one Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminophenyl group in this compound is electron-donating, enhancing reactivity in nucleophilic reactions. In contrast, derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit reduced electron density, favoring electrophilic substitution.

- Steric Effects: Bulky substituents like morpholino in 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one improve solubility and binding affinity in drug-receptor interactions.

Pharmaceuticals :

- Antimicrobial Activity: Piperidin-2-one derivatives with chlorophenyl or morpholino groups (e.g., ) show enhanced antimicrobial properties compared to the parent compound.

Materials Science :

- Polymer Engineering: 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride is used to develop thermally stable polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。